Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromo-1-methyl-1H-pyrazole with methoxyacetic acid under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- 4-Bromo-1-methyl-1H-pyrazole
Uniqueness
The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds .
Biological Activity
Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a bromo group at the 4-position, a methoxy group at the 5-position, and a carboxylate group at the 3-position of the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H10BrN2O3, with a molecular weight of approximately 249.06 g/mol. The structural features that contribute to its biological activity include:
Structural Feature | Description |
---|---|
Bromo Group | Enhances reactivity and potential interactions with biological targets. |
Methoxy Group | May influence solubility and bioavailability. |
Carboxylate Group | Essential for interaction with enzymes and receptors. |
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazole family, including this compound, exhibit significant anticancer effects. For instance:
- In vitro Studies : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : In a study evaluating several pyrazole derivatives, this compound showed promising results with IC50 values indicating effective cytotoxicity against multiple cancer types. For example, it was observed that at concentrations of 10 µM, there was a significant increase in caspase-3 activity, suggesting activation of apoptotic pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been highlighted in various studies:
- Mechanism of Action : It is believed that the methoxy and bromo substituents enhance its ability to interact with inflammatory pathways by inhibiting key enzymes involved in inflammation.
- Research Findings : A review on pyrazole derivatives indicated that compounds similar to this compound have shown effectiveness in reducing pro-inflammatory cytokines in vitro .
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties:
- Target Viruses : Preliminary studies have indicated activity against viruses such as influenza and coronaviruses. The mechanism likely involves interference with viral replication processes.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with other related pyrazole compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Lacks methoxy; more reactive due to reduced steric hindrance | Moderate anticancer activity |
4-Bromopyrazole | Lacks methoxy and methyl groups; less versatile | Limited biological activity |
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | Lacks bromine; reduced potential for halogenation | Lower anticancer efficacy |
Properties
Molecular Formula |
C7H9BrN2O3 |
---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
methyl 4-bromo-5-methoxy-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9BrN2O3/c1-10-6(12-2)4(8)5(9-10)7(11)13-3/h1-3H3 |
InChI Key |
WWPOKYLLLFAGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)Br)OC |
Origin of Product |
United States |
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